alpha-Lactorphin
Overview
Description
Alpha-Lactorphin is a bioactive peptide derived from the milk protein alpha-lactalbumin. It is a tetrapeptide with the sequence tyrosine-glycine-leucine-phenylalanine-amide. This peptide is known for its opioid-like activity and various physiological effects, including antihypertensive and immunomodulatory properties .
Preparation Methods
Alpha-Lactorphin is typically produced through the enzymatic hydrolysis of alpha-lactalbumin, a major whey protein. The process involves the use of specific proteolytic enzymes that cleave the protein at precise locations to release the peptide fragment. The reaction conditions, such as pH, temperature, and enzyme concentration, are carefully controlled to optimize the yield of this compound .
In an industrial setting, the production of this compound can be scaled up using bioreactors where the enzymatic hydrolysis is carried out under controlled conditions. The peptide is then purified using techniques such as high-performance liquid chromatography to achieve the desired purity .
Chemical Reactions Analysis
Alpha-Lactorphin undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpha-Lactorphin has a wide range of scientific research applications:
Chemistry: It is used as a model peptide in studies of protein-peptide interactions and enzymatic hydrolysis.
Biology: this compound is studied for its role in modulating physiological processes such as blood pressure regulation and immune response.
Medicine: Due to its opioid-like activity, this compound is investigated for its potential therapeutic applications in pain management and cardiovascular health.
Mechanism of Action
Alpha-Lactorphin exerts its effects primarily through its interaction with opioid receptors, specifically the mu-opioid receptors. Upon binding to these receptors, it mimics the action of endogenous opioids, leading to various physiological responses such as analgesia and vasodilation. The peptide also influences the expression of genes involved in immune response and cardiovascular function .
Comparison with Similar Compounds
Alpha-Lactorphin is similar to other bioactive peptides derived from milk proteins, such as beta-Lactorphin and lactoferroxins. it is unique in its specific sequence and the physiological effects it mediates. For instance:
Beta-Lactorphin: Derived from beta-lactoglobulin, it has a different amino acid sequence and exhibits distinct biological activities, such as osteoprotective potential.
Lactoferroxins: These peptides are derived from lactoferrin and have different sequences and functions, including angiotensin-converting enzyme inhibitory activity.
This compound’s unique sequence and its specific interaction with mu-opioid receptors distinguish it from these similar compounds .
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-3-methylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O5/c1-3-16(2)23(26(36)30-21(24(28)34)14-17-7-5-4-6-8-17)31-22(33)15-29-25(35)20(27)13-18-9-11-19(32)12-10-18/h4-12,16,20-21,23,32H,3,13-15,27H2,1-2H3,(H2,28,34)(H,29,35)(H,30,36)(H,31,33)/t16?,20-,21-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWUFSCNXWKSGG-BOLZHIRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70909354 | |
Record name | 2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-3-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70909354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105129-00-8 | |
Record name | alpha-Lactorphin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105129008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-3-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70909354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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